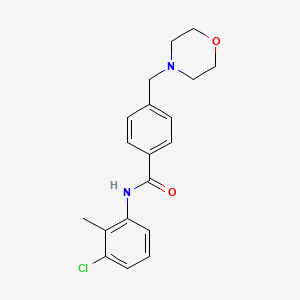
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. The inhibition of BTK leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, the disruption of downstream signaling pathways, and the inhibition of cancer cell growth and proliferation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments include its specificity for BTK inhibition and its potential as a therapeutic agent for various types of cancer. However, limitations include the need for further studies to determine its efficacy and safety in clinical trials and the potential for drug resistance.
Direcciones Futuras
For N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide research include the development of novel formulations and delivery methods to enhance its bioavailability and efficacy, the identification of biomarkers to predict patient response, and the evaluation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials and to identify potential mechanisms of drug resistance.
Métodos De Síntesis
The synthesis method of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. The resulting product is then reacted with 4-(4-morpholinylmethyl)aniline to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in pre-clinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-17(20)3-2-4-18(14)21-19(23)16-7-5-15(6-8-16)13-22-9-11-24-12-10-22/h2-8H,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSBWHHEBSCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)


![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N-(3-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5835320.png)

